molecular formula C36H38F2N2O2S B12742523 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-benzoxy-3-phenylthiopropyl)piperazine CAS No. 143760-32-1

1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-benzoxy-3-phenylthiopropyl)piperazine

Cat. No.: B12742523
CAS No.: 143760-32-1
M. Wt: 600.8 g/mol
InChI Key: RBPXLSRIMIAKOE-UHFFFAOYSA-N
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Description

1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-benzoxy-3-phenylthiopropyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a butyl chain bearing two fluorophenyl groups and a propyl chain with benzoxy and phenylthio groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-benzoxy-3-phenylthiopropyl)piperazine typically involves multi-step organic reactions. One common approach begins with the preparation of the piperazine core, followed by the introduction of the butyl chain with fluorophenyl groups through nucleophilic substitution reactions. The propyl chain with benzoxy and phenylthio groups is then attached via a series of coupling reactions, often utilizing reagents such as Grignard reagents or organolithium compounds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-benzoxy-3-phenylthiopropyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace halogen atoms with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide, and various organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-benzoxy-3-phenylthiopropyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-benzoxy-3-phenylthiopropyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine
  • 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-methoxy-3-phenylthiopropyl)piperazine
  • 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-ethoxy-3-phenylthiopropyl)piperazine

Uniqueness

1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-benzoxy-3-phenylthiopropyl)piperazine is unique due to the presence of both benzoxy and phenylthio groups on the propyl chain, which may confer distinct chemical and biological properties compared to its analogs. These structural features can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

CAS No.

143760-32-1

Molecular Formula

C36H38F2N2O2S

Molecular Weight

600.8 g/mol

IUPAC Name

[1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-phenylsulfanylpropan-2-yl] benzoate

InChI

InChI=1S/C36H38F2N2O2S/c37-31-17-13-28(14-18-31)35(29-15-19-32(38)20-16-29)12-7-21-39-22-24-40(25-23-39)26-33(27-43-34-10-5-2-6-11-34)42-36(41)30-8-3-1-4-9-30/h1-6,8-11,13-20,33,35H,7,12,21-27H2

InChI Key

RBPXLSRIMIAKOE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CSC4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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